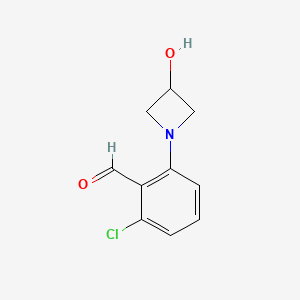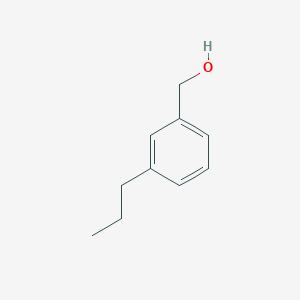![molecular formula C9H17NO3 B13158655 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of two oxolane rings and an aminomethyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with an aminomethyl group in the presence of a base.
Cyclization reactions: These reactions involve the formation of oxolane rings from linear precursors through intramolecular nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane rings to more saturated forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The oxolane rings can also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-3-ylmethanamine: Similar structure with an aminomethyl group attached to an oxolane ring.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Contains an oxolane ring and a piperazine moiety.
Uniqueness
3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is unique due to the presence of two oxolane rings and an aminomethyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-ol |
InChI |
InChI=1S/C9H17NO3/c10-5-8(1-3-12-6-8)9(11)2-4-13-7-9/h11H,1-7,10H2 |
Clave InChI |
UZQIJRXRQUGXLT-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CN)C2(CCOC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


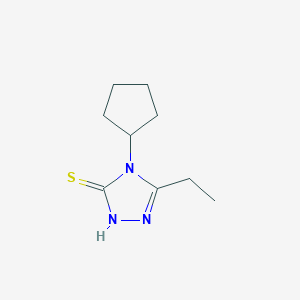
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

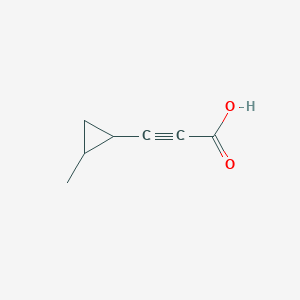
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
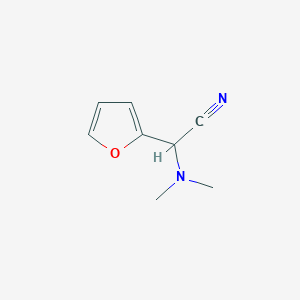

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
